molecular formula C11H19NO4 B2627148 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid CAS No. 2460751-10-2

2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid

Cat. No.: B2627148
CAS No.: 2460751-10-2
M. Wt: 229.276
InChI Key: LDANXTRYTARDBH-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under neutral and basic conditions and can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid typically involves the protection of an amine with the BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and substituted derivatives of the original compound.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid is used in various scientific research applications:

Mechanism of Action

The mechanism by which 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid exerts its effects involves the protection of amine groups. The BOC group stabilizes the amine under neutral and basic conditions, preventing unwanted reactions. Upon exposure to acidic conditions, the BOC group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid is unique due to its specific structure, which includes a BOC-protected azetidine ring. This structure provides stability and reactivity that are advantageous in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(12,4)7-8(13)14/h5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDANXTRYTARDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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